molecular formula C18H15N3O B7797111 2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one

2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one

Cat. No.: B7797111
M. Wt: 289.3 g/mol
InChI Key: JKGJQHGSVSURHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-phenylhydrazine with 3-pyridinecarboxaldehyde, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained between 80-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylindazole
  • 3-pyridinylindazole
  • 6,7-dihydro-5H-indazol-4-one

Uniqueness

2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one is unique due to the presence of both phenyl and pyridinyl substituents, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets, potentially leading to enhanced pharmacological activity compared to other indazole derivatives .

Properties

IUPAC Name

2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-16-10-4-9-15-17(16)18(13-6-5-11-19-12-13)21(20-15)14-7-2-1-3-8-14/h1-3,5-8,11-12H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGJQHGSVSURHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN(C(=C2C(=O)C1)C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.